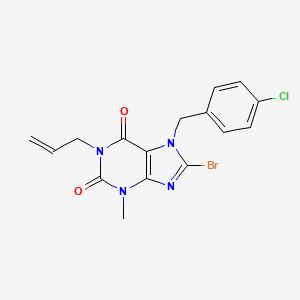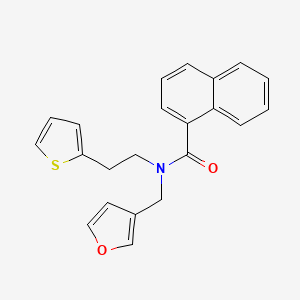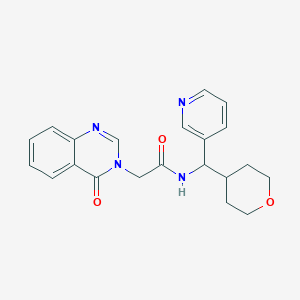![molecular formula C20H12F2N2OS B2879772 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide CAS No. 477569-69-0](/img/structure/B2879772.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties . A number of new 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3 H )-one compounds were synthesized and screened for their inherent antibacterial potential .
Synthesis Analysis
Benzothiazole derivatives are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A copper-promoted [3 + 1 + 1]-type cyclization reaction enables a selective construction of 2-aryl or 2-benzyl substituted benzothiazoles from o-iodoaniline derivatives, S 8, and N-tosylhydrazones depending on the reaction system .Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1 H, 13 C NMR and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .Physical And Chemical Properties Analysis
Benzothiazole derivatives show luminescent properties and are used in white light emission . They also exhibit bright blue-violet, green and orange emission in aggregated states .Applications De Recherche Scientifique
Antitumor Properties and Mechanisms
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide and its derivatives have been extensively studied for their potent antitumor activities. The research has highlighted their synthesis, in vitro biological properties, and mechanisms of action against various cancer cell lines.
Synthetic Routes and Cytotoxicity : Synthetic routes for mono- and difluorinated 2-(4-aminophenyl)benzothiazoles have been developed, showing potent cytotoxicity in vitro against human breast cancer cell lines MCF-7 and MDA 468, but inactive against prostate, nonmalignant breast, and colon cells. The study demonstrated the importance of fluorination and specific substitutions on the benzothiazole nucleus for antitumor activity (Hutchinson et al., 2001).
Metabolic Formation and Biological Properties : Investigation into the metabolic oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles revealed insights into the mode of action. Differential uptake and metabolism by cancer cell lines underline the selective profile of anticancer activity, with significant inhibitory effects on breast cancer cell lines (Kashiyama et al., 1999).
Intramolecular Cyclization for Benzothiazole Formation : A method for the intramolecular cyclization of thiobenzamides to benzothiazoles, utilizing aryl radical cations, has been developed. This method offers a novel synthetic pathway for the preparation of benzothiazole derivatives with potential antitumor activities (Downer-Riley & Jackson, 2008).
Antiproliferative Activity and Apoptosis Induction : A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were synthesized and showed significant antiproliferative activity on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. The compounds induced apoptosis, particularly in MCF-7 cancer cell lines, highlighting their potential as novel apoptosis inducers (Corbo et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2OS/c21-13-7-5-8-14(22)18(13)19(25)23-15-9-2-1-6-12(15)20-24-16-10-3-4-11-17(16)26-20/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCLFVSBFWBYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one](/img/structure/B2879691.png)
![3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2879693.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2879694.png)

![6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2879697.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2879698.png)



![1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B2879709.png)


